(S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride
Overview
Description
“(S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride” is also known as "N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride" . It is a chemical compound with the CAS number 1417794-39-8 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its density, melting point, and boiling point are provided by Chemsrc . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a reliable chemical database or a chemistry professional.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Bromopyridine derivatives serve as key intermediates in organic synthesis, enabling the formation of complex molecules through palladium-catalyzed amination or base-assisted nucleophilic aromatic substitution. These reactions are crucial for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Loones et al., 2007).
Catalysis
- Bromopyridine compounds have been used in the synthesis of ligands for metal-catalyzed reactions. These ligands, in turn, facilitate various catalytic processes, including the enantioselective synthesis of chiral amines, which are valuable in the development of pharmaceuticals (Huang et al., 2011).
Material Science
- In the field of material science, bromopyridine derivatives are employed in the development of new materials with potential applications in electronics and as catalysts in polymerization processes. For instance, zinc complexes with bromopyridine-based ligands have shown catalytic activity in the ring-opening polymerization of lactides, suggesting applications in biodegradable polymer production (Nayab et al., 2012).
Antimicrobial Research
- The structural modification of bromopyridines has been explored for the development of new antimicrobial and antifungal agents. By altering the substituents on the bromopyridine core, researchers aim to discover compounds with improved efficacy against various bacterial and fungal strains (Pejchal et al., 2015).
Properties
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNYYBPSSSFQU-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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